Cas no 921143-85-3 (2-cyclohexyl-N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide)
2-cyclohexyl-N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide Chemical and Physical Properties
Names and Identifiers
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- 2-cyclohexyl-N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide
- Cyclohexaneacetamide, N-[(1-cyclohexyl-1H-tetrazol-5-yl)methyl]-
- 2-cyclohexyl-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)acetamide
- 2-cyclohexyl-N-[(1-cyclohexyltetrazol-5-yl)methyl]acetamide
- AKOS024625709
- F2070-1302
- 921143-85-3
- 2-cyclohexyl-N-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide
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- Inchi: 1S/C16H27N5O/c22-16(11-13-7-3-1-4-8-13)17-12-15-18-19-20-21(15)14-9-5-2-6-10-14/h13-14H,1-12H2,(H,17,22)
- InChI Key: OOWNYKQIGLBLNX-UHFFFAOYSA-N
- SMILES: C1(CC(NCC2N(C3CCCCC3)N=NN=2)=O)CCCCC1
Computed Properties
- Exact Mass: 305.22156050g/mol
- Monoisotopic Mass: 305.22156050g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 352
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 72.7Ų
Experimental Properties
- Density: 1.31±0.1 g/cm3(Predicted)
- Boiling Point: 573.0±29.0 °C(Predicted)
- pka: 14.28±0.46(Predicted)
2-cyclohexyl-N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2070-1302-2μmol |
2-cyclohexyl-N-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide |
921143-85-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2070-1302-5μmol |
2-cyclohexyl-N-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide |
921143-85-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2070-1302-10μmol |
2-cyclohexyl-N-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide |
921143-85-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2070-1302-20μmol |
2-cyclohexyl-N-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide |
921143-85-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2070-1302-1mg |
2-cyclohexyl-N-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide |
921143-85-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2070-1302-2mg |
2-cyclohexyl-N-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide |
921143-85-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2070-1302-3mg |
2-cyclohexyl-N-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide |
921143-85-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2070-1302-4mg |
2-cyclohexyl-N-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide |
921143-85-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2070-1302-5mg |
2-cyclohexyl-N-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide |
921143-85-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2070-1302-10mg |
2-cyclohexyl-N-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide |
921143-85-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
2-cyclohexyl-N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide Related Literature
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 2-cyclohexyl-N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide
Comprehensive Overview of 2-cyclohexyl-N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide (CAS No. 921143-85-3)
The compound 2-cyclohexyl-N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide, identified by its CAS No. 921143-85-3, is a specialized organic molecule with a unique structural framework. This compound features a cyclohexyl group attached to a tetrazole ring, which is further linked to an acetamide moiety. Such structural characteristics make it a subject of interest in pharmaceutical and agrochemical research, particularly in the development of novel bioactive agents. The presence of both cyclohexyl and tetrazole groups enhances its potential for interactions with biological targets, offering opportunities for drug discovery and material science applications.
In recent years, the demand for tetrazole-containing compounds has surged due to their versatile applications in medicinal chemistry. Researchers are particularly intrigued by the 1,2,3,4-tetrazole scaffold, which is known for its metabolic stability and ability to mimic carboxylic acid groups. The compound 2-cyclohexyl-N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide leverages these properties, making it a candidate for studies focused on enzyme inhibition and receptor modulation. Its CAS No. 921143-85-3 serves as a critical identifier for researchers sourcing high-purity samples for experimental purposes.
From a synthetic perspective, the preparation of 2-cyclohexyl-N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide involves multi-step organic reactions, often starting with the cyclization of cyclohexyl isocyanate with hydrazoic acid to form the tetrazole core. Subsequent functionalization with acetamide derivatives yields the final product. This synthetic route highlights the importance of regioselective and stereoselective control, which are key topics in modern organic chemistry. The compound's molecular weight and solubility properties are also frequently discussed in academic forums, as they influence its applicability in various formulations.
The pharmacokinetic and toxicological profiles of CAS No. 921143-85-3 remain under investigation, with preliminary studies suggesting moderate bioavailability and low acute toxicity. These findings align with the growing trend of developing safer alternatives to traditional chemical entities in the pharmaceutical industry. Additionally, the compound's potential as a bioisostere for carboxyl groups has sparked interest in its use for prodrug design, a hot topic in drug delivery optimization.
In the context of green chemistry, researchers are exploring eco-friendly synthesis methods for 2-cyclohexyl-N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide. Techniques such as microwave-assisted synthesis and catalytic hydrogenation are being evaluated to reduce waste and energy consumption. This aligns with global initiatives to minimize the environmental impact of chemical manufacturing, a subject frequently searched in academic and industrial databases.
Furthermore, the compound's crystallographic data and spectroscopic properties (e.g., NMR, IR, and mass spectra) are well-documented, providing valuable references for quality control and structural elucidation. These details are crucial for laboratories engaged in high-throughput screening and computational modeling, which are dominant trends in drug discovery pipelines.
In summary, 2-cyclohexyl-N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide (CAS No. 921143-85-3) represents a promising scaffold for diverse scientific applications. Its structural complexity, combined with its potential in drug development and material science, ensures its relevance in contemporary research. As interest in heterocyclic compounds and sustainable synthesis continues to grow, this compound is poised to remain a focal point in innovative chemical studies.
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